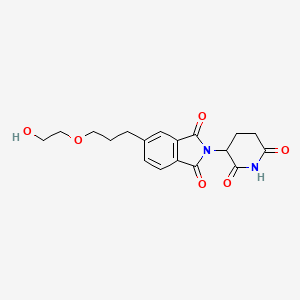
Thalidomide-5'-C3-PEG1-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-C3-PEG1-OH is a derivative of thalidomide, a compound originally developed as a sedative and later found to have significant therapeutic effects in various diseases. Thalidomide-5’-C3-PEG1-OH is a modified version designed to enhance its solubility and bioavailability, making it more effective for medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C3-PEG1-OH involves the modification of the thalidomide molecule by attaching a polyethylene glycol (PEG) chain to the 5’ position. This process typically involves several steps:
Activation of Thalidomide: Thalidomide is first activated by introducing a reactive group at the 5’ position.
PEGylation: The activated thalidomide is then reacted with a PEG chain, usually under mild conditions to avoid degradation of the thalidomide molecule.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of Thalidomide-5’-C3-PEG1-OH follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-5’-C3-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the PEG chain.
Substitution: Substitution reactions can introduce different functional groups to enhance its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted versions with different functional groups.
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-C3-PEG1-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying PEGylation and its effects on solubility and bioavailability.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular components.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of drug delivery systems and as a reference compound in pharmaceutical research.
Wirkmechanismus
The mechanism of action of Thalidomide-5’-C3-PEG1-OH involves its interaction with specific molecular targets, such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is similar to that of thalidomide but with enhanced properties due to the PEGylation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, known for its therapeutic effects and teratogenicity.
Lenalidomide: A derivative with improved efficacy and reduced side effects.
Pomalidomide: Another derivative with potent anti-cancer properties.
Uniqueness
Thalidomide-5’-C3-PEG1-OH is unique due to its PEGylation, which enhances its solubility and bioavailability, making it more effective for medical applications compared to its parent compound and other derivatives.
This detailed article provides a comprehensive overview of Thalidomide-5’-C3-PEG1-OH, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H20N2O6 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(2-hydroxyethoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)20(17(12)24)14-5-6-15(22)19-16(14)23/h3-4,10,14,21H,1-2,5-9H2,(H,19,22,23) |
InChI-Schlüssel |
JEKZTCQHKKEFIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate](/img/structure/B14772684.png)
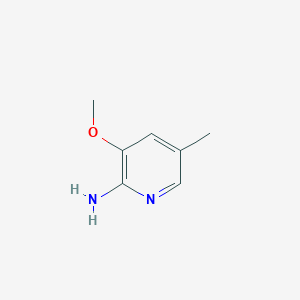
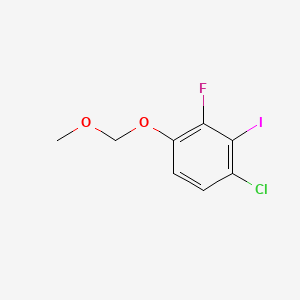
![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)

![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)

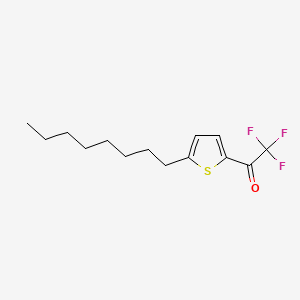
![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)

![2,5-dioxopyrrolidin-1-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B14772775.png)
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester](/img/structure/B14772782.png)
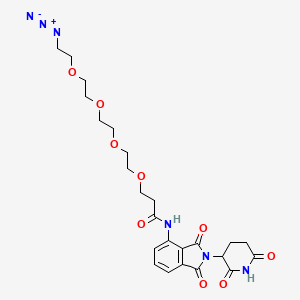
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)
